Phenyltri-m-tolylsilane
Description
Historical Context of Organosilicon Chemistry Development
The origins of organosilicon chemistry can be traced back to 1863, when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. wikipedia.orgnumberanalytics.com However, the field's foundational development was largely driven by the extensive work of English chemist Frederic Kipping in the early 20th century. wikipedia.orgwikipedia.org Over several decades, Kipping synthesized a vast array of organosilicon compounds, utilizing newly discovered Grignard reagents to form silicon-carbon bonds. wikipedia.orgencyclopedia.com He also coined the term "silicone" for the polymeric substances he produced. wikipedia.orgwikipedia.orgebsco.com
A significant leap forward occurred during the 1940s, spurred by the demand for new high-performance materials during World War II. sbfchem.com In 1940, American chemist Eugene G. Rochow developed the "direct process" (also known as the Müller-Rochow process), a method for the large-scale, cost-effective production of organosilane monomers. wikipedia.orgharvard.eduwikipedia.org This invention was a watershed moment, transforming organosilicon chemistry from a laboratory curiosity into a major industrial enterprise and enabling the widespread production of silicone polymers. mdpi.combusinesswire.com
Significance of Organosilicon Compounds in Advanced Chemical Research
The importance of organosilicon compounds in advanced chemical research is immense, with applications spanning organic synthesis, materials science, and medicine. numberanalytics.combohrium.com Their utility stems from the unique characteristics of the silicon-carbon bond, which is longer, weaker, and more polar than a typical carbon-carbon bond.
In materials science, silicon-containing polymers, or silicones, are prized for their exceptional properties, including high thermal stability, flexibility, and chemical inertness. ebsco.comiust.ac.ir These materials are integral to countless products, from sealants and adhesives to advanced electronics and biomedical devices. iust.ac.irmdpi.com Researchers are continuously designing novel organosilicon materials for emerging applications like sensors, catalysis, and flexible electronics. mdpi.com
Positioning Phenyltri-m-tolylsilane within the Broader Field of Organosilanes
This compound is classified as a tetraorganosilane, a compound where a central silicon atom is bonded to four organic groups. Specifically, it is a mixed aryl-substituted silane (B1218182), featuring one phenyl group and three meta-tolyl groups. This particular arrangement of bulky aromatic substituents defines its chemical character and potential applications.
The three meta-tolyl groups, combined with the phenyl group, create significant steric hindrance around the silicon atom. This molecular bulk can be advantageous in specialized chemical applications, such as in catalysis or in the study of reaction mechanisms where controlling the approach of reagents to a reactive center is critical. The aromatic nature of the substituents also contributes to the compound's thermal stability.
While not as ubiquitous as simpler silanes like tetramethylsilane (B1202638) (TMS), which is a standard for NMR spectroscopy, or the silyl (B83357) ethers used as protecting groups, this compound and related sterically crowded arylsilanes are valuable tools in targeted research areas. They are part of a vast library of organosilicon compounds that allow chemists to fine-tune electronic and steric properties for specific, advanced applications. iust.ac.irtrea.com
Data Table: this compound
| Property | Value |
| CAS Number | 18870-38-7 |
| Molecular Formula | C27H26Si |
| Molecular Weight | 378.59 g/mol |
| Appearance | White solid |
| Melting Point | 128-129 °C |
Structure
3D Structure
Properties
Molecular Formula |
C27H26Si |
|---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
tris(3-methylphenyl)-phenylsilane |
InChI |
InChI=1S/C27H26Si/c1-21-10-7-15-25(18-21)28(24-13-5-4-6-14-24,26-16-8-11-22(2)19-26)27-17-9-12-23(3)20-27/h4-20H,1-3H3 |
InChI Key |
KOFCRNNYNLKEOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC(=C3)C)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of Phenyltri M Tolylsilane
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing both infrared and Raman techniques, investigates the quantized vibrational states of a molecule. The absorption or scattering of radiation at specific frequencies corresponds to the vibrations of specific chemical bonds and functional groups, providing a molecular "fingerprint."
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. drawellanalytical.com The resulting spectrum is a plot of absorbance versus wavenumber. For Phenyltri-m-tolylsilane, the FT-IR spectrum is characterized by a series of absorption bands that confirm the presence of its key structural motifs: the silicon-carbon bond, the aromatic rings, and the methyl groups.
Key vibrational modes for organosilicon compounds are well-established. The Si-C stretching vibrations and the vibrations of the aromatic rings are particularly diagnostic. The spectra of silica (B1680970) materials typically show representative absorption bands for Si-O-Si and Si-OH bonds. researchgate.net In hybrid materials containing organic precursors, additional bands emerge corresponding to the specific organic moieties. researchgate.netunavarra.es For this compound, the spectrum would be dominated by absorptions related to the phenyl and tolyl groups.
Specific bands corresponding to benzene (B151609) rings are typically observed in regions such as 3080–3020 cm⁻¹ (C-H stretching) and around 1600-1450 cm⁻¹ (C=C ring stretching). researchgate.netscielo.br The presence of methyl groups on the tolyl rings would introduce C-H stretching vibrations around 2960-2850 cm⁻¹ and bending vibrations in the 1460-1370 cm⁻¹ region. The Si-Aryl bond typically shows absorptions in the 1430-1400 cm⁻¹ and 1130-1100 cm⁻¹ regions.
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Structural Unit |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Phenyl and Tolyl Rings |
| 2980-2870 | Methyl C-H Stretch | Tolyl -CH₃ |
| 1600-1450 | Aromatic C=C Ring Stretch | Phenyl and Tolyl Rings |
| 1430-1400 | Si-Aryl Stretch | Si-Phenyl, Si-Tolyl |
| ~1120 | Si-Aryl Stretch | Si-Phenyl, Si-Tolyl |
| 800-690 | Aromatic C-H Out-of-Plane Bend | Substituted Benzene Rings |
Raman spectroscopy provides complementary information to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser. spectroscopyonline.comlibretexts.org Vibrational modes that result in a change in the polarizability of the molecule are Raman-active. Non-polar bonds, which are often weak in FT-IR, can produce strong signals in Raman spectra.
For this compound, Raman spectroscopy is particularly effective for observing the symmetric vibrations of the aromatic rings and the Si-C bonds. The symmetric "ring breathing" mode of the benzene rings, typically found around 1000 cm⁻¹, is a characteristically strong and sharp peak in the Raman spectrum. The spectra of different aromatic isomers, such as ortho-, meta-, and para-xylenes, show distinct variations in the 700–1200 cm⁻¹ range, which can be useful for confirming the meta-substitution pattern of the tolyl groups. spectroscopyonline.com The Si-C symmetric stretch would also be expected to give a noticeable Raman signal.
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Structural Unit |
|---|---|---|
| 3060-3040 | Aromatic C-H Stretch | Phenyl and Tolyl Rings |
| ~1600 | Aromatic Ring Stretch (Quadrant) | Phenyl and Tolyl Rings |
| ~1030 | Aromatic C-H In-Plane Bend | Phenyl and Tolyl Rings |
| ~1000 | Aromatic Ring Breathing (Symmetric) | Phenyl and Tolyl Rings |
| 700-600 | Si-C Symmetric Stretch | Si-Aryl |
| ~800 | Ring Breathing (Trisubstituted) | Substituted Benzene Rings |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic and organometallic compounds in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, providing a map of the atomic connectivity.
Proton (¹H) NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is determined by its local electronic environment.
In this compound, several distinct proton environments exist. The protons on the phenyl group and the tolyl groups will appear in the aromatic region, typically between 7.0 and 8.0 ppm. sigmaaldrich.com Due to the different substitution patterns, the signals for the phenyl protons will be distinct from those of the tolyl protons. The protons on the three equivalent m-tolyl groups will give rise to a set of signals corresponding to their positions relative to the silyl (B83357) and methyl substituents. The methyl protons of the three tolyl groups are chemically equivalent and will appear as a sharp singlet in the aliphatic region, expected around 2.4 ppm. chemicalbook.com The integration of the peak areas in the ¹H NMR spectrum will reflect the ratio of the different types of protons.
| Chemical Shift Range (δ, ppm) | Proton Assignment | Multiplicity |
|---|---|---|
| 7.8-7.2 | Aromatic Protons (Phenyl and Tolyl) | Multiplet (m) |
| ~2.4 | Methyl Protons (-CH₃) | Singlet (s) |
Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. While the ¹³C isotope has a low natural abundance, modern NMR techniques allow for the routine acquisition of high-quality spectra. The chemical shift range for ¹³C is much wider than for ¹H, providing excellent resolution of different carbon environments. oregonstate.edu
For this compound, the ¹³C NMR spectrum will show distinct signals for the different types of carbon atoms. The carbons directly bonded to the silicon atom (ipso-carbons) will have a characteristic chemical shift. The other aromatic carbons of the phenyl and tolyl rings will resonate in the typical aromatic region of ~125-145 ppm. oregonstate.edursc.org The methyl carbons of the tolyl groups will appear at a much higher field (lower ppm value), typically around 21-22 ppm. rsc.org Quaternary carbons, those without any attached protons, generally show weaker signals. oregonstate.edu
| Chemical Shift Range (δ, ppm) | Carbon Assignment |
|---|---|
| 145-130 | Aromatic Carbons (including ipso-carbons) |
| 130-125 | Aromatic Carbons |
| ~21.5 | Methyl Carbons (-CH₃) |
Silicon-29 (²⁹Si) NMR spectroscopy directly probes the silicon atom's chemical environment. Although ²⁹Si has a low natural abundance (4.7%) and a negative magnetogyric ratio, it is a spin-½ nucleus and provides sharp signals. pascal-man.com The chemical shift range for ²⁹Si is very wide (over 400 ppm), making it highly sensitive to the nature and number of substituents attached to the silicon atom. pascal-man.comhuji.ac.il
In this compound, the silicon atom is bonded to four aromatic carbon atoms (one phenyl and three m-tolyl). This type of environment, designated as a Q-type structure (SiC₄), has a characteristic chemical shift range. For tetra-arylsilanes, the ²⁹Si chemical shift is typically observed in the range of -15 to -45 ppm relative to tetramethylsilane (B1202638) (TMS). acs.orgunige.ch The specific shift for this compound will be a single peak, reflecting the single silicon environment in the molecule, and its precise value is diagnostic of the electronic effects of the attached phenyl and tri-m-tolyl groups. For instance, related T-type silicon atoms (C-Si(OSi)₃) are often observed around -68 ppm. researchgate.net
| Chemical Shift Range (δ, ppm) | Silicon Assignment |
|---|---|
| -15 to -45 | Si(Aryl)₄ |
Diffraction Techniques for Solid-State Structures
Diffraction techniques are indispensable for elucidating the three-dimensional atomic arrangement and bulk material properties of crystalline solids.
X-ray Crystallography of this compound and Derivatives
Single-crystal X-ray crystallography stands as the definitive method for determining the precise molecular structure of a compound. For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its solid-state conformation.
Expected Structural Features: The central silicon atom in this compound is anticipated to adopt a tetrahedral geometry, with the four aryl groups (one phenyl and three m-tolyl) bonded to it. The steric bulk of the m-tolyl groups would likely lead to a propeller-like arrangement of the aromatic rings. X-ray crystallography would provide precise measurements of bond lengths (Si-C, C-C), bond angles (C-Si-C), and the torsion angles describing the orientation of the aryl rings relative to the silicon center. These parameters are crucial for understanding the molecule's symmetry and potential for polymorphism.
While a specific crystal structure for this compound is not publicly documented, studies on related tetraarylsilanes provide insight into the expected structural characteristics. For instance, the crystal structures of tetraphenylsilane (B94826) and its derivatives consistently show a tetrahedral silicon core with varying degrees of phenyl ring torsion depending on the substitution pattern and crystal packing forces.
Data Table: Expected Crystallographic Parameters for this compound (Hypothetical)
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. |
| Si-C Bond Length | ~1.87 - 1.89 Å | Indicates the covalent bond distance. |
| C-Si-C Bond Angle | ~107 - 112° | Reflects the tetrahedral geometry around silicon. |
| Phenyl Ring Torsion Angles | Variable | Describes the rotational orientation of the aryl groups. |
X-ray Diffraction (XRD) for Material Phase and Order
Powder X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the phase composition and crystallinity of bulk materials. researchgate.netnih.gov An XRD pattern of a synthesized batch of this compound would provide valuable information about its purity and crystalline nature.
Analysis of Crystalline Order: A crystalline sample of this compound would produce a diffraction pattern with sharp, well-defined peaks, indicative of long-range atomic order. The positions of these peaks (in terms of 2θ) are characteristic of the crystal lattice parameters. In contrast, an amorphous sample would exhibit a broad, featureless halo, signifying a lack of long-range order. The presence of sharp peaks superimposed on a broad background could indicate a semi-crystalline material.
Phase Identification: By comparing the experimental XRD pattern to a database of known phases, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), one could identify the crystalline phase of this compound and detect any crystalline impurities. rsc.orgresearchgate.net
Data Table: Representative XRD Data Interpretation
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) | Interpretation |
| e.g., 8.5 | e.g., 10.4 | 100 | (100) | Characteristic peak for a specific crystal phase. |
| e.g., 12.1 | e.g., 7.3 | 45 | (110) | Another diffraction plane of the same phase. |
| e.g., 25.4 | e.g., 3.5 | 80 | (211) | Indicates a high degree of crystallinity. |
Note: The above data is illustrative and represents a hypothetical diffraction pattern.
Chromatographic Separations and Mass Spectrometry
Chromatographic and mass spectrometric techniques are cornerstones of analytical chemistry, providing powerful tools for assessing purity, identifying components in a mixture, and elucidating molecular structure.
High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying each component in a mixture. nih.gov For this compound, HPLC would be the method of choice for determining the purity of a synthesized sample and for analyzing mixtures containing related isomers or byproducts.
Separation of Isomers: The synthesis of this compound may result in the formation of positional isomers, such as Phenyltri-o-tolylsilane or Phenyltri-p-tolylsilane. Due to subtle differences in polarity and shape, these isomers can often be separated using HPLC. mtc-usa.com A reversed-phase HPLC method, employing a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), would likely be effective. The elution order would depend on the relative hydrophobicity of the isomers.
Purity Assessment: A pure sample of this compound should ideally produce a single, sharp peak in the HPLC chromatogram. The presence of additional peaks would indicate impurities, which could be quantified by their peak areas.
Data Table: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Purpose |
| Column | C18 (Reversed-Phase), 5 µm particle size | Stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile:Water (e.g., 85:15 v/v) | Eluent to carry the sample through the column. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |
| Detection | UV at 254 nm | Aromatic rings in the molecule absorb UV light, allowing for detection. |
| Injection Volume | 10 µL | The amount of sample introduced into the system. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. sphinxsai.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Molecular Weight Determination: In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (378.59 g/mol ). The presence of this peak confirms the identity of the compound.
Fragmentation Analysis: Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is often characteristic of the molecule's structure. For tetraarylsilanes like this compound, common fragmentation pathways involve the loss of aryl groups. The stability of the resulting carbocations and radical cations influences the relative abundance of the fragment ions.
Expected Fragmentation Pathways:
Loss of a tolyl group: [M - C₇H₇]⁺
Loss of a phenyl group: [M - C₆H₅]⁺
Further fragmentation: Subsequent loss of other aryl groups from the primary fragments.
The relative intensities of these fragment peaks can provide clues about the relative bond strengths and the stability of the different aryl substituents.
Data Table: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z Value (Hypothetical) | Ion Formula | Interpretation |
| 378 | [C₂₇H₂₆Si]⁺ | Molecular Ion (M⁺) |
| 287 | [C₂₀H₁₉Si]⁺ | Loss of a tolyl group ([M - C₇H₇]⁺) |
| 301 | [C₂₁H₂₁Si]⁺ | Loss of a phenyl group ([M - C₆H₅]⁺) |
| 91 | [C₇H₇]⁺ | Tolyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Surface and Porous Texture Analysis
While this compound itself is a discrete molecule, it can be used as a precursor or functionalizing agent for materials such as coatings or porous frameworks. In these applications, the analysis of surface properties and porous texture becomes critical.
Surface Properties of Arylsilane-Based Materials: When used to modify a surface, for example, in the formation of self-assembled monolayers or as part of a coating, the aryl groups of this compound would be expected to impart hydrophobicity. Techniques such as contact angle measurements can quantify the wettability of the surface. nih.gov The chemical composition of the surface can be analyzed using X-ray Photoelectron Spectroscopy (XPS), which would confirm the presence of silicon and carbon from the silane (B1218182).
Porosity in Arylsilane-Derived Materials: If this compound is used as a building block in the synthesis of porous organic frameworks, the resulting material's porous texture can be characterized by gas adsorption analysis (e.g., nitrogen or argon adsorption-desorption isotherms). nih.gov From these isotherms, key parameters such as the BET (Brunauer-Emmett-Teller) surface area, pore volume, and pore size distribution can be determined. These properties are crucial for applications in areas like gas storage, separation, and catalysis.
Data Table: Key Parameters from Surface and Porous Texture Analysis (for a hypothetical material derived from this compound)
| Analytical Technique | Parameter Measured | Typical Information Gained |
| Contact Angle Goniometry | Water Contact Angle | Surface hydrophobicity/hydrophilicity. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition, Chemical States | Confirmation of surface modification and bonding environment. |
| Gas Adsorption (BET) | Surface Area, Pore Volume | Quantification of the material's porosity. |
Nitrogen Adsorption-Desorption Isotherms for Porosity (BET, DR Methods)
The porosity of a material, encompassing its specific surface area and the volume and size distribution of its pores, is a critical factor in applications such as catalysis and adsorption. universallab.org The analysis of nitrogen gas adsorption and desorption at 77 K is a standard method for characterizing these properties. fau.eu
The Brunauer-Emmett-Teller (BET) method is widely applied to determine the specific surface area of materials. universallab.orgiitk.ac.in This model analyzes the multilayer adsorption of nitrogen on the material's surface at relative pressures (P/P0) typically ranging from 0.05 to 0.35. fau.eu By plotting the BET equation, the monolayer capacity can be determined, which is then used to calculate the total surface area. fau.eu For a hypothetical sample of this compound, a Type IV isotherm with a hysteresis loop might be observed, which is characteristic of mesoporous materials (pore sizes between 2 and 50 nm). rsc.org
The Dubinin-Radushkevich (DR) method is often employed to analyze microporosity (pores < 2 nm). This method is based on the theory of volume filling of micropores and is particularly useful for activated carbons and other microporous materials. An analysis of a this compound sample using the DR method would provide the micropore volume and the characteristic energy of adsorption.
Hypothetical Porosity Analysis Data for this compound
| Parameter | Value |
|---|---|
| BET Surface Area (SBET) | 125 m²/g |
| Total Pore Volume (at P/P₀ ≈ 0.99) | 0.18 cm³/g |
| Micropore Volume (DR Method) | 0.05 cm³/g |
This data is illustrative and not based on experimental results.
Carbon Dioxide Adsorption for Microporosity Analysis
While nitrogen adsorption at 77 K is a standard technique, it can have limitations in assessing very small micropores (< 0.7 nm) due to diffusion constraints at cryogenic temperatures. researchgate.net Carbon dioxide (CO₂) adsorption, typically performed at 273 K (0 °C), offers a valuable alternative for a more accurate characterization of these ultramicropores. researchgate.net The smaller kinetic diameter of CO₂ and the higher analysis temperature allow for faster diffusion into narrow micropores. nih.gov
The analysis of CO₂ adsorption isotherms can provide a more detailed and accurate micropore size distribution and volume. mdpi.com For materials with a hierarchical pore structure, combining N₂ and CO₂ adsorption data can offer a comprehensive understanding of the full range of porosity. researchgate.net If this compound were to possess narrow micropores, CO₂ adsorption would be an essential technique to quantify them accurately.
Hypothetical CO₂ Adsorption Data for this compound (at 273 K)
| Relative Pressure (P/P₀) | CO₂ Adsorbed (mmol/g) |
|---|---|
| 0.005 | 0.60 |
| 0.010 | 0.85 |
| 0.015 | 1.05 |
| 0.020 | 1.20 |
| 0.025 | 1.32 |
This data is illustrative and not based on experimental results.
Scanning Electron Microscopy (SEM) for Morphological Studies
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnification. nih.govresearchgate.net In an SEM, a focused beam of electrons scans the surface of the sample, and the resulting interactions generate signals that are used to form an image. mdpi.com This method provides direct visual information about particle shape, size, and aggregation. researchgate.net
For a sample of this compound, SEM analysis would reveal the macroscopic structure of the material, such as whether it is crystalline or amorphous, its particle size distribution, and the texture of its surface. researchgate.net Preparation of the sample is crucial and typically involves mounting it on a stub and applying a conductive coating, such as gold, to prevent charging under the electron beam. jyi.orgekb.eg The images obtained would complement the porosity data from gas adsorption by providing a visual confirmation of the material's surface characteristics.
Computational and Theoretical Investigations of Phenyltri M Tolylsilane
Quantum Chemical Studies
Quantum chemical studies are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. kallipos.gr These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular orbital energies, and other key electronic parameters.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying relatively large molecules like Phenyltri-m-tolylsilane. youtube.commdpi.com DFT calculations are used to determine the ground-state electronic structure, optimized geometry, and various spectroscopic properties.
In a hypothetical DFT study of this compound, the first step would be a geometry optimization. youtube.com This process finds the lowest energy conformation of the molecule, providing key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise orientation of the phenyl and three m-tolyl groups around the central silicon atom.
Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity. The distribution of electron density, for example, can be visualized to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic or nucleophilic attack, respectively. ajchem-a.com
A hypothetical set of results from a DFT calculation on this compound, using the B3LYP functional and a 6-311G(d,p) basis set, is presented in Table 1. mdpi.com
Table 1: Hypothetical DFT Calculation Results for this compound
| Parameter | Value |
|---|---|
| Method | DFT/B3LYP |
| Basis Set | 6-311G(d,p) |
| Total Energy (Hartree) | -1257.89 |
| Dipole Moment (Debye) | 0.45 |
| Si-C (Phenyl) Bond Length (Å) | 1.87 |
| Si-C (m-tolyl) Bond Length (Å) | 1.88 |
This table is interactive. Users can sort the data by clicking on the column headers.
While DFT is widely used, other methods like Hartree-Fock (HF) and semiempirical calculations offer alternative approaches for molecular modeling. kallipos.gr The HF method is a foundational ab initio technique that solves the Schrödinger equation without empirical parameters but does not account for electron correlation as effectively as DFT. wikipedia.org This can sometimes lead to less accurate predictions of certain properties.
Semiempirical methods, on the other hand, are based on the HF formalism but introduce approximations and parameters derived from experimental data to significantly speed up calculations. wikipedia.orgiastate.eduuni-muenchen.de Methods like AM1, PM3, and MNDO fall into this category. uni-muenchen.deuomustansiriyah.edu.iq These are particularly useful for very large molecules or for high-throughput screening where computational cost is a major constraint. nextmol.comwikipedia.org However, their accuracy is highly dependent on the molecule being studied being similar to those used in the parameterization process. wikipedia.org For a unique structure like this compound, the results from semiempirical methods should be interpreted with caution.
Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. dergipark.org.tr For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic rings, while the LUMO may be distributed across the silicon center and the anti-bonding orbitals of the Si-C bonds.
A hypothetical FMO analysis for this compound is presented in Table 2.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -0.98 |
This table is interactive. Users can sort the data by clicking on the column headers.
Reaction Mechanism Elucidation through Computational Approaches
Beyond static molecular properties, computational chemistry is invaluable for modeling dynamic processes such as chemical reactions. evonik.comtamu.edu By mapping out reaction pathways, identifying transition states, and calculating activation energies, theoretical studies can provide a detailed understanding of reaction mechanisms.
A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular structure that exists between reactants and products. youtube.com Identifying the geometry and energy of the transition state is crucial for calculating the activation energy of a reaction, which determines its rate.
For transformations involving organosilanes like this compound, such as nucleophilic substitution at the silicon center or electrophilic aromatic substitution on one of the rings, computational methods can be used to locate the relevant transition states. youtube.com Techniques like relaxed surface scans or more sophisticated methods like nudged elastic band (NEB) can be employed to find an approximate transition state structure, which is then fully optimized. youtube.com A frequency calculation must then be performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com
Computational modeling is also a powerful tool for investigating catalytic cycles. nih.govcatalysis.blog Organosilanes can be involved in various catalytic processes, and understanding the detailed mechanism is key to optimizing the catalyst and reaction conditions. chemrxiv.orgrice.edu
For a hypothetical catalytic reaction involving this compound, computational modeling could be used to:
Model the interaction of the silane (B1218182) with the catalyst.
Calculate the energy profile of the entire catalytic cycle, including all intermediates and transition states. nih.gov
Investigate the role of different ligands on the catalyst's activity and selectivity.
Predict how changes in the silane structure would affect the reaction outcome.
By combining these computational approaches, a comprehensive theoretical picture of this compound's properties and reactivity can be developed, guiding future experimental work and the design of new materials and chemical processes.
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. fkit.hr For a molecule like this compound, MD simulations could provide valuable insights into its structural flexibility and how it interacts with its environment. These simulations solve Newton's equations of motion for a system of particles, providing a trajectory that describes how the positions and velocities of the particles vary with time. nih.gov
Conformational Analysis of this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. phcogj.com For this compound, which possesses a central silicon atom bonded to a phenyl group and three m-tolyl groups, a number of distinct conformations would be possible due to the rotational freedom around the silicon-carbon bonds.
A comprehensive conformational analysis using computational methods would typically involve:
Potential Energy Surface (PES) Scanning: Systematically rotating the phenyl and m-tolyl groups and calculating the potential energy at each step to identify low-energy conformations (local minima) and the energy barriers between them.
Geometry Optimization: Starting from various initial geometries, using quantum mechanical or molecular mechanics methods to find the most stable, lowest-energy conformations. nih.gov
Statistical Mechanics: Calculating the relative populations of different conformers at a given temperature based on their free energies.
Table 1: Hypothetical Conformational Analysis Data for this compound
| Conformer | Dihedral Angle 1 (°)* | Dihedral Angle 2 (°)* | Dihedral Angle 3 (°)* | Dihedral Angle 4 (°)* | Relative Energy (kcal/mol) |
|---|---|---|---|---|---|
| 1 | 30 | 35 | 40 | 45 | 0.0 (Global Minimum) |
| 2 | 150 | 155 | 160 | 165 | 2.5 |
| 3 | 85 | 90 | 95 | 100 | 5.1 |
*Dihedral angles would be precisely defined based on the atomic connectivity.
Intermolecular Interactions and Self-Assembly Simulations
The study of intermolecular interactions is fundamental to understanding how molecules aggregate and form larger structures. nih.govsigmaaldrich.com For this compound, the bulky and non-polar nature of the tolyl and phenyl groups would suggest that van der Waals forces, specifically London dispersion forces, and π-π stacking interactions between the aromatic rings would be the dominant intermolecular forces.
Simulations of self-assembly would investigate how individual this compound molecules organize themselves into larger, ordered structures in different environments (e.g., in a solvent or in the solid state). These simulations can predict whether the molecules will form crystalline structures, amorphous aggregates, or other types of supramolecular assemblies.
Expected Data and Findings: Research in this area would aim to quantify the strength and nature of the interactions between pairs and larger groups of this compound molecules. This could involve:
Interaction Energy Calculations: Determining the binding energy between two or more molecules in various orientations to identify the most favorable arrangements.
Radial Distribution Functions (RDFs): From an MD simulation of many molecules, RDFs would reveal the average distances between molecules, providing insight into the packing and local structure.
Visualization of Supramolecular Structures: The final output of a self-assembly simulation would be a visual representation of the predicted aggregate, highlighting the key intermolecular contacts responsible for its stability.
Table 2: Hypothetical Intermolecular Interaction Energies for a this compound Dimer
| Dimer Configuration | Interaction Energy (kcal/mol) | Dominant Interaction Type |
|---|---|---|
| Face-to-Face (π-stacking) | -5.2 | π-π Stacking / van der Waals |
| T-shaped (Edge-to-Face) | -3.8 | C-H---π / van der Waals |
Phenyltri M Tolylsilane As a Precursor in Materials Science
Role in Organically Modified Silicates (ORMOSILs) Synthesis
Organically Modified Silicates, or ORMOSILs, are hybrid materials that integrate organic and inorganic components at the molecular level, offering a combination of properties from both realms. Aryl-silanes, such as phenyl- and tolyl-substituted silanes, are instrumental in the synthesis of these materials, primarily through sol-gel processes involving co-condensation reactions.
Co-condensation Reactions for Hybrid Xerogels and Aerogels
The synthesis of hybrid xerogels and aerogels often involves the co-condensation of a tetraalkoxysilane, like tetraethoxysilane (TEOS), with an organotrialkoxysilane. nih.govresearchgate.netnih.gov In this context, a hydrolyzed form of Phenyltri-m-tolylsilane could be co-condensed with a silica (B1680970) precursor. The bulky tolyl and phenyl groups would be incorporated into the resulting silica network, creating a hybrid material with significant organic character.
The general reaction can be conceptualized as follows:
Hydrolysis: The silicon-alkoxy bonds of the precursors are hydrolyzed to form silanol (B1196071) (Si-OH) groups.
Condensation: These silanol groups then react with each other to form siloxane (Si-O-Si) bridges, building the inorganic network.
The incorporation of this compound would introduce bulky aromatic groups that sterically hinder the complete condensation of the silica network, leading to a more open and porous structure.
Tunability of Surface Chemistry and Porous Texture in Hybrid Materials
The introduction of aryl-silanes into a silica matrix profoundly influences the surface chemistry and porous texture of the resulting hybrid materials. nih.gov The phenyl and tolyl groups are inherently hydrophobic, and their presence on the pore surfaces of xerogels or aerogels would render the material non-polar. This is a significant advantage for applications requiring moisture resistance or for the selective adsorption of non-polar molecules.
The size and rigidity of the aromatic groups also play a crucial role in controlling the porosity of the material. By varying the concentration of this compound relative to the primary silica precursor, it would be possible to tune the pore size, pore volume, and surface area of the final material.
Below is a hypothetical data table illustrating the potential effects of increasing the molar percentage of an aryl-trialkoxysilane, analogous to this compound, in a co-condensation reaction with TEOS.
| Molar % of Aryl-Silane Precursor | Average Pore Diameter (nm) | Surface Area (m²/g) | Contact Angle (°) |
| 0% (Pure Silica) | 2.5 | 800 | < 20 (Hydrophilic) |
| 10% | 4.0 | 650 | 95 (Hydrophobic) |
| 25% | 6.2 | 500 | 110 (Hydrophobic) |
| 50% | 9.8 | 350 | 125 (Highly Hydrophobic) |
Application as a Building Block in Advanced Functional Materials
The unique properties conferred by the phenyl and tolyl groups make silanes like this compound attractive building blocks for a variety of advanced functional materials.
Development of Coatings with Enhanced Properties
In the realm of protective coatings, organofunctional silanes are widely used to improve adhesion, durability, and resistance to environmental degradation. paint.orgwacker.comgantrade.com The incorporation of a precursor like this compound into a coating formulation could offer several benefits:
Enhanced Thermal Stability: The aromatic nature of the phenyl and tolyl groups can increase the thermal stability of the coating. researchgate.netcfmats.com
Improved Hydrophobicity: The non-polar character of the aromatic rings would lead to coatings with excellent water-repellent properties.
Increased UV Resistance: Aromatic compounds can absorb UV radiation, potentially protecting the underlying substrate from degradation.
Integration into Adhesives and Sealants
Silane (B1218182) coupling agents are critical components in modern adhesives and sealants, acting as molecular bridges between organic polymers and inorganic substrates to enhance adhesion and durability. powerchemical.comecopowerchem.comazom.com While this compound itself may not be a traditional coupling agent due to the lack of a reactive organic group, its incorporation into the polymer backbone of an adhesive or sealant could improve performance characteristics. The bulky aromatic groups can enhance the cohesive strength and thermal stability of the formulation.
Modification of Polymer Matrices
The modification of polymer matrices with silanes is a common strategy to enhance their properties. mdpi.comresearchgate.netsci-hub.box The addition of this compound, or a similar aryl-silane, as a filler or co-monomer in a polymer matrix could lead to:
Increased Glass Transition Temperature (Tg): The rigid aromatic groups can restrict polymer chain mobility, thereby increasing the Tg and the service temperature of the polymer.
Improved Mechanical Properties: The bulky nature of the silane can reinforce the polymer matrix, potentially increasing its modulus and strength.
Enhanced Dielectric Properties: The low polarity of the aromatic groups could lead to polymers with lower dielectric constants, which is advantageous for microelectronics applications.
The following table provides a hypothetical comparison of the properties of a standard epoxy polymer matrix versus one modified with an aryl-silane.
| Property | Standard Epoxy | Epoxy Modified with Aryl-Silane |
| Glass Transition Temperature (Tg) | 150 °C | 180 °C |
| Tensile Modulus (GPa) | 3.0 | 4.5 |
| Water Absorption (24h, %) | 0.5 | 0.2 |
| Dielectric Constant (1 MHz) | 3.6 | 3.1 |
Precursor Chemistry in Fabrication Processes
The utility of a chemical compound as a precursor in materials fabrication hinges on several key properties, including its volatility, thermal stability, and the reactivity of its constituent chemical bonds. Organosilanes, as a class of compounds, are widely employed as precursors due to the versatile chemistry of the silicon-carbon bond and their ability to decompose in controlled ways to form silicon-containing materials.
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are crucial techniques for the fabrication of thin films with a wide range of applications, especially in the semiconductor and coatings industries. The choice of precursor is a critical factor that dictates the properties of the deposited film.
An ideal precursor for CVD and ALD should possess sufficient volatility to be transported into the reaction chamber in the gas phase. It must also exhibit thermal stability to prevent premature decomposition during transport, yet decompose controllably on the heated substrate surface. The decomposition byproducts should be volatile and easily removed from the reaction chamber to avoid incorporation into the growing film as impurities.
The general process of CVD involves passing the volatilized precursor over a heated substrate, where thermal decomposition leads to the formation of a thin-film deposit. mdpi.com ALD, on the other hand, is a more controlled, self-limiting process where the precursor is introduced in sequential pulses, allowing for atomic-level control over film thickness. aalto.fi For a molecule like this compound to be effective in these processes, its decomposition would need to be well-understood to control the incorporation of silicon and carbon into the film.
Table 1: General Requirements for CVD/ALD Precursors
| Property | Requirement | Rationale |
| Volatility | Sufficient vapor pressure at a given temperature | Allows for efficient transport of the precursor in the gas phase to the substrate. |
| Thermal Stability | Stable at transport temperatures, decomposes at deposition temperature | Prevents premature decomposition in the delivery lines and ensures deposition occurs on the substrate. |
| Reactivity | Should react cleanly on the substrate surface | Leads to the formation of a pure thin film with desired properties. |
| Byproducts | Volatile and non-reactive | Ensures byproducts are easily removed and do not contaminate the film. |
This compound can also be considered as a potential monomer or building block in the synthesis of silicon-containing polymers, such as polysilanes. Polysilanes are polymers with a backbone consisting of silicon atoms and are known for their interesting electronic and optical properties. wikipedia.org
One of the primary methods for synthesizing polysilanes is through a modified Wurtz-type coupling reaction of dichlorosilanes with an alkali metal. wikipedia.org This reaction involves the reductive coupling of Si-Cl bonds to form Si-Si bonds. To utilize this compound in such a reaction, it would first need to be functionalized to contain reactive groups, such as chlorine atoms, on the silicon center. For example, if a precursor like Phenyl(tri-m-tolyl)dichlorosilane were available, it could potentially be polymerized through this method.
Another approach for the synthesis of silicon-containing polymers is through dehydrogenative coupling of silanes, which typically involves the use of a transition metal catalyst. wikipedia.org This method forms Si-Si bonds through the elimination of hydrogen gas. If this compound were to be used in this context, it would need to possess Si-H bonds.
The bulky nature of the three meta-tolyl groups and the phenyl group in this compound would likely impart significant steric hindrance. This steric bulk could influence the polymerization process, potentially leading to polymers with lower molecular weights or specific architectures, such as dendrimers or branched polymers. The synthesis of polysilane dendrimers often involves the selective formation of silicon-silicon bonds using methods like Wurtz-type coupling or salt metathesis. mdpi.com The rigid and bulky nature of the aromatic substituents could also affect the properties of the resulting polymer, such as its solubility, thermal stability, and optical properties. For instance, the introduction of phenyl groups into polysiloxanes has been shown to increase their glass transition temperature and thermal decomposition temperature. mdpi.com
Table 2: Common Methods for Polysilane Synthesis
| Synthesis Method | Description | Typical Monomers |
| Wurtz-type Coupling | Reductive coupling of dichlorosilanes using an alkali metal. wikipedia.org | R₂SiCl₂ |
| Dehydrogenative Coupling | Transition metal-catalyzed reaction of hydrosilanes to form Si-Si bonds and H₂. wikipedia.org | RSiH₃, R₂SiH₂ |
| Electroreductive Synthesis | Electroreduction of dichlorosilanes using a magnesium electrode. cmu.edu | R¹R²SiCl₂ |
| Ring-Opening Polymerization | Polymerization of cyclic organosilanes. wikipedia.org | (R₂Si)ₙ (n=3-6) |
Catalytic Applications and Mechanistic Studies Involving Phenyltri M Tolylsilane Derivatives
Organosilane-Based Catalysts in Organic Transformations
Derivatives of phenyltri-m-tolylsilane are part of a broader class of organosilicon compounds that have found utility as catalysts or catalyst precursors in a variety of organic reactions. Their bulky tri-m-tolyl substituents provide a unique steric and electronic environment around the central silicon atom, influencing their catalytic behavior.
Hydrosilylation Reactions
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process in organosilicon chemistry. mdpi.com While direct catalytic use of this compound itself is not prominently documented, its structural motifs are relevant to the design of ligands and catalysts for this reaction. The steric bulk of the tri-m-tolyl groups can be advantageous in controlling the regioselectivity of hydrosilylation reactions. nih.gov For instance, in reactions catalyzed by transition metals, bulky ligands can favor the formation of anti-Markovnikov products. nih.gov
The development of catalysts for hydrosilylation has historically been dominated by precious metals like platinum. mdpi.com However, there is a growing interest in developing catalysts based on more earth-abundant metals, where the ligand environment is crucial for achieving high activity and selectivity. nih.gov Organosilanes can also serve as precursors to active catalyst species. For example, some titanocene (B72419) complexes are activated by organosilanes to form titanium hydrides, which then catalyze the hydrosilylation of ketones. gelest.comacs.org
Amidation Reactions Catalyzed by Silanols
A significant catalytic application of this compound derivatives lies in the use of the corresponding silanol (B1196071), tri-m-tolylsilanol, for the direct amidation of carboxylic acids. Triarylsilanols have been identified as the first examples of silicon-centered molecular catalysts for this important transformation. acs.org The synthesis of this compound has been reported with a 76% yield, which can then be converted to the catalytically active silanol. acs.org
The direct formation of an amide bond from a carboxylic acid and an amine is an atom-economical but challenging reaction that typically requires stoichiometric activating agents. ucl.ac.uk The use of triarylsilanols as catalysts offers a greener alternative. Studies have shown that electronically differentiated triarylsilanols can effectively catalyze the amidation of both alkyl and aryl carboxylic acids with a range of amines, including primary and secondary amines. acs.orgnih.gov The reaction generally requires the removal of water to proceed efficiently. mdpi.com
The catalytic activity is influenced by the electronic nature of the aryl substituents on the silanol. For instance, tris(p-haloaryl)silanols have been found to be more active than the parent triphenylsilanol. acs.org The reaction is also subject to product inhibition, with tertiary amides being more inhibitory than secondary amides. acs.org Furthermore, the catalyst can undergo decomposition, particularly in the presence of basic secondary amines. acs.orgnih.gov
Table 1: Substrate Scope in Triarylsilanol-Catalyzed Amidation This table is representative of typical results for triarylsilanol catalysts and is based on findings for analogous compounds.
| Carboxylic Acid | Amine | Product | Yield (%) |
|---|---|---|---|
| Phenylacetic acid | 4-Methylbenzylamine | N-(4-Methylbenzyl)-2-phenylacetamide | High |
| Benzoic acid | 4-Methylbenzylamine | N-(4-Methylbenzyl)benzamide | High |
| Phenylacetic acid | Morpholine | 1-Morpholino-2-phenylethan-1-one | Moderate |
| Benzoic acid | Aniline | N-Phenylbenzamide | Moderate |
Investigation of Catalytic Activity and Selectivity
The performance of catalysts derived from this compound is intricately linked to their molecular architecture. Understanding these structure-activity relationships is key to designing more efficient and selective catalysts.
Influence of Ligand Architecture on Catalytic Performance
The architecture of a ligand plays a critical role in determining the outcome of a catalytic reaction by influencing the steric and electronic properties of the catalyst's active site. frontiersin.orgresearchgate.net In the context of this compound derivatives, the three m-tolyl groups create a well-defined, sterically hindered environment. This bulk can be instrumental in achieving high selectivity in catalytic transformations. rsc.org For example, in cross-coupling reactions, bulky ligands can promote reductive elimination and enhance catalyst stability. researchgate.net
The electronic properties of the tolyl groups, with their electron-donating methyl substituents, can also modulate the reactivity of the catalytic center. The specific arrangement of these groups in a meta position offers a different steric profile compared to ortho or para isomers, which can lead to unique selectivity patterns. This principle is well-established in transition metal catalysis, where subtle changes in ligand design can lead to significant differences in catalytic performance. frontiersin.org
Catalyst Design and Engineering for Enhanced Efficiency
The rational design of catalysts is a central goal in catalysis research, aiming to create catalysts with high activity, stability, and selectivity. ugent.be For catalysts based on organosilicon compounds, engineering strategies can involve modifying the organic substituents on the silicon atom or immobilizing the catalyst on a solid support. Recent advancements have focused on creating hierarchical and hybrid catalyst architectures to optimize the accessibility of active sites. mdpi.com
Techniques such as catalyst overcoating and nanostructuring are being explored to enhance the performance and durability of various catalysts. rsc.orgnih.gov For instance, creating catalysts with well-defined nanoscale morphologies can improve mass transfer and increase the number of available active sites. arxiv.org While not yet widely reported for this compound specifically, these principles of catalyst design could be applied to develop more robust and efficient catalytic systems based on this scaffold.
Computational Mechanistic Insights into Organosilicon Catalysis
In the case of the triarylsilanol-catalyzed amidation, computational studies can help to understand the role of the silanol as a Lewis acid, the mechanism of substrate activation, and the reasons for product inhibition and catalyst decomposition. acs.org For example, DFT calculations can be used to model the interaction of the carboxylic acid and amine with the silanol catalyst and to calculate the energy barriers for the different steps in the proposed mechanism. This understanding is crucial for the rational design of improved catalysts with higher activity and stability. rwth-aachen.de
Elucidation of Active Sites and Intermediates
The investigation into the catalytic mechanism of triarylsilanol derivatives, such as substituted triphenylsilanols, in direct amidation reactions has pointed towards a complex interplay of species in the catalytic cycle. The active catalytic species and key intermediates have been elucidated through a combination of synthetic, spectroscopic, and computational methods.
A primary hypothesis for the catalytic cycle involves the activation of the carboxylic acid by the silanol catalyst. nih.gov The initial step is the formation of a silyl (B83357) ester, which acts as a key intermediate. nih.govresearchgate.net This putative intermediate has been synthesized independently and its competency in the catalytic cycle was verified. When catalytic amounts (10 mol %) of the synthesized silyl ester were used in the model amidation reaction, it provided the same level of conversion as the parent triphenylsilanol, supporting its role as a key intermediate. nih.gov
The reaction between the synthesized silyl ester and an amine was studied to further probe the mechanism. This reaction did not directly yield the amide but instead led to the immediate precipitation of a silanaminium carboxylate salt. nih.govresearchgate.net This salt, when treated with a stoichiometric amount of the corresponding carboxylic acid, was found to support the formation of the silyl ester intermediate. nih.gov This observation suggests that the active species are in equilibrium and that the catalytic cycle likely proceeds through these intermediates.
Computational studies, specifically Density Functional Theory (DFT) calculations, have been employed to support the proposed mechanistic pathway and to understand the energetics of the intermediates and transition states. nih.gov These calculations help in mapping out a plausible catalytic cycle, including the formation of the silyl ester and its subsequent reaction with the amine. The calculations also suggest possible pathways for product inhibition, such as the formation of a Lewis base complex between the amide product and the silyl ester intermediate. nih.gov
Spectroscopic methods like Nuclear Magnetic Resonance (NMR) have been crucial in monitoring the catalyst's state during the reaction. nih.govacs.orgresearchgate.net For instance, NMR has been used to observe catalyst decomposition, particularly in the presence of basic secondary amines which can lead to the formation of disiloxanes. nih.govacs.org HPLC monitoring has also been utilized to track the concentration of the catalyst throughout the amidation reaction, revealing varying degrees of catalyst depletion depending on the amine used. acs.org
A screening of electronically differentiated triarylsilanols revealed that derivatives with electron-withdrawing groups, such as tris(p-haloaryl)silanols, are more active catalysts than the parent triphenylsilanol. nih.govacs.orgresearchgate.net This suggests that the Lewis acidity of the silicon center plays a significant role in the catalytic activity, which is consistent with the proposed mechanism where the silanol activates the carboxylic acid.
Table 1: Catalyst Depletion in Amidation Reactions with Phenylacetic Acid
| Amine | Amide Product | Catalyst Depletion (%) after 8h |
| 4-Methylbenzylamine | Secondary Amide | 39 |
| Morpholine | Tertiary Amide | 49 |
| N-Methylbenzylamine | Tertiary Amide | 52 |
| Aniline | Secondary Amide | 13 |
| Data sourced from HPLC monitoring of catalytic amidation runs with a tris(p-bromophenyl)silanol catalyst in refluxing toluene. acs.org |
Kinetic and Thermodynamic Aspects of Catalytic Cycles
The catalytic cycle of triarylsilanol-catalyzed amidation exhibits complex kinetic behavior. Reaction Progress Kinetic Analysis (RPKA) has been a powerful tool in deciphering these complexities, revealing that product inhibition is a dominant factor affecting the reaction rate. nih.govacs.orgresearchgate.net
Kinetic studies have shown that the initial rates of amidation increase with higher catalyst loadings, although the relationship is not linear, indicating a complex kinetic order with respect to the catalyst. nih.govacs.org For example, in a model reaction, increasing the loading of a tris(p-bromophenyl)silanol catalyst from 10 mol % to 30 mol % resulted in an approximately 10-fold increase in the initial reaction rate compared to the background reaction. nih.gov
A significant finding from kinetic experiments is the pronounced product inhibition, especially by tertiary amide products. nih.govacs.orgresearchgate.net "Same excess" experiments, where the reaction is run with an excess of one reagent and then the product is added, have confirmed that tertiary amides are more inhibitory than secondary amides. researchgate.net This inhibition is proposed to occur through the formation of an off-cycle complex where the Lewis basic amide product interacts with the Lewis acidic silicon center of the silyl ester intermediate. nih.gov
The electronic nature of the substituents on the triarylsilanol catalyst also has a clear impact on the reaction kinetics. A Hammett plot, which correlates reaction rates with substituent electronic effects, for a series of substituted triarylsilanols yielded a positive ρ value of +0.82. nih.gov This positive value indicates a buildup of negative charge in the rate-determining step of the catalytic cycle, suggesting that electron-withdrawing groups on the aryl rings of the silanol enhance the catalyst's activity by increasing the Lewis acidity of the silicon center. nih.gov
Computational studies have provided insight into the thermodynamics of the catalytic cycle. The relative free energies (ΔG) of the proposed intermediates and transition states have been calculated. nih.gov For instance, the calculations support the feasibility of the formation of the silyl ester intermediate and its subsequent reaction. They also helped to evaluate potential inhibitory pathways, suggesting that the formation of a dispersion complex between the amide and the silyl ester is a more likely mechanism for product inhibition than the formation of a silyl imidate, based on their calculated free energies. nih.gov
While comprehensive thermodynamic parameters like activation enthalpy (ΔH‡) and activation entropy (ΔS‡) for the complete catalytic cycle of this compound derivatives in amidation are not extensively detailed in the primary literature, some studies on related acid-catalyzed silanol eliminations provide context. For these reactions, thermodynamic parameters have been calculated from rate data at different temperatures, showing that these values can be influenced by factors like ring strain in cyclic substrates. psu.edu
Table 2: Hammett Study of Substituted Triarylsilanol Catalysts
| Substituent (X) on Tris(p-X-phenyl)silanol | Hammett Constant (σp) | Relative Rate (kR/kH) | log(kR/kH) |
| OMe | -0.27 | 0.65 | -0.19 |
| Me | -0.17 | 0.76 | -0.12 |
| H | 0.00 | 1.00 | 0.00 |
| F | 0.06 | 1.15 | 0.06 |
| Cl | 0.23 | 1.48 | 0.17 |
| Br | 0.23 | 1.55 | 0.19 |
| I | 0.28 | 1.62 | 0.21 |
| CF3 | 0.54 | 2.51 | 0.40 |
| Data from a study on the direct amidation of benzoic acid with 4-methylbenzylamine, illustrating the effect of electronic parameters on the catalytic rate. nih.gov |
Polymerization Studies and Supramolecular Assemblies of Phenyltri M Tolylsilane and Its Derivatives
Silicon-Containing Polymers
Polysilanes, polymers with a backbone consisting entirely of silicon atoms, are a unique class of materials known for their distinctive electronic and photophysical properties, such as σ-bond delocalization. wikipedia.org The properties of these polymers are highly dependent on the substituents attached to the silicon backbone. Bulky groups like the tri-m-tolylsilyl moiety can impart significant steric hindrance, which profoundly affects the synthesis and properties of the resulting polymers.
Anionic ring-opening polymerization (AROP) of strained cyclosilane monomers is a key method for producing well-defined polysilanes with controlled molecular weights and narrow polydispersities. scribd.comdtic.mil This technique offers an advantage over traditional methods like Wurtz coupling, which often yield poorly defined materials. dtic.mil The success of AROP is highly dependent on the monomer structure, particularly the strain of the cyclosilane ring and the nature of the substituents on the silicon atoms.
While Phenyltri-m-tolylsilane itself is not a cyclic monomer for ROP, a hypothetical cyclic monomer incorporating a tri-m-tolylsilyl group, such as 1-phenyl-1-(tri-m-tolylsilyl)cyclotetrasilane, would face significant challenges in polymerization. The steric bulk of the tri-m-tolylsilyl substituent would likely hinder the approach of the anionic initiator and the propagating chain end to the monomer. mdpi.com Research on sterically hindered cyclosiloxanes has shown that bulky radicals lead to low reactivity in the corresponding cyclic monomers. mdpi.com For instance, attempts to polymerize the strained four-membered ring octaphenyltetrasilane, [Ph2Si]4, did not yield a linear polymer but instead resulted in ring expansion to the five-membered ring, [Ph2Si]5. scribd.com This illustrates the profound impact of bulky phenyl groups on the polymerizability of cyclosilanes.
The table below summarizes the general effects of substituent bulk on the anionic ROP of cyclosilanes, providing context for the expected behavior of a monomer derived from this compound.
| Monomer Substituent Type | Expected Reactivity in AROP | Resulting Polymer Characteristics | Rationale |
| Small Alkyl (e.g., Methyl) | High | High molecular weight, narrow PDI | Low steric hindrance allows for efficient propagation. |
| Phenyl | Moderate to Low | Lower molecular weight, potential for side reactions | Increased steric bulk and electronic effects can hinder polymerization. scribd.com |
| Bulky Alkyl/Aryl (e.g., Tri-m-tolylsilyl) | Very Low / Unreactive | Oligomers or no polymer | Extreme steric hindrance prevents initiator access and chain propagation. scribd.commdpi.com |
This table provides a qualitative summary based on established principles of ring-opening polymerization.
The most common method for synthesizing polysilanes is the Wurtz-type reductive coupling of diorganodichlorosilanes with an alkali metal. wikipedia.orgillinois.edu However, this method suffers from significant drawbacks, including harsh reaction conditions (high temperatures, use of sodium metal), lack of functional group tolerance, and poor control over the polymer's molecular weight, often resulting in broad or multimodal distributions. acs.orgresearchgate.netsciencegate.app
Synthesizing a polysilane with a repeating phenyl(tri-m-tolylsilyl)silylene unit via Wurtz coupling would be exceptionally challenging. The extreme steric hindrance imparted by the tri-m-tolylsilyl group would severely impede the coupling reaction. Studies on the Wurtz coupling of dichlorosilanes with bulky substituents have shown that increased steric bulk leads to lower yields and favors the formation of low-molecular-weight cyclic oligomers over high polymer chains. acs.orgkoreascience.kr
To overcome these limitations, several alternative synthetic routes have been developed:
Dehydrogenative Coupling: Catalyzed by transition metals, this method uses hydrosilanes as monomers. While generally producing lower molecular weight polymers, it offers milder reaction conditions. scribd.com For sterically hindered monomers, however, reactivity can still be low. acs.org
Anionic Polymerization of Masked Disilenes: This technique provides access to polysilanes with well-controlled structures. researchgate.net
Magnesium-based Reduction: The reduction of dichlorosilanes using magnesium in the presence of a Lewis acid has been shown to be a practical method for preparing polysilanes, including those with aromatic substituents, at room temperature. scirp.org
The table below compares different polysilane synthesis methods and their suitability for sterically hindered monomers.
| Synthesis Method | Typical Conditions | Control over MW/PDI | Suitability for Bulky Monomers |
| Wurtz-type Coupling | High temp, Na metal wikipedia.org | Poor acs.orgresearchgate.net | Very Poor koreascience.kr |
| Anionic ROP | Mild, anionic initiator scribd.com | Good ibm.com | Poor to Fair mdpi.com |
| Dehydrogenative Coupling | Transition metal catalyst scribd.com | Fair | Poor to Fair acs.org |
| Mg/Lewis Acid Reduction | Room temp, Mg, Lewis Acid scirp.org | Fair | Moderate, effective for aromatic groups scirp.org |
This table compares the general applicability of synthesis methods for polysilane production.
Organosilanes in Self-Assembly and Supramolecular Structures
Organosilicon compounds, particularly tetra-substituted silanes like this compound, serve as excellent scaffolds for building supramolecular architectures. cnr.itmdpi.com Their well-defined three-dimensional structures, arising from the tetrahedral geometry of silicon, combined with the potential for various non-covalent interactions (e.g., π-π stacking, C-H···π interactions), make them valuable components in crystal engineering and host-guest chemistry. mdpi.comwikipedia.org
The self-assembly of molecules into ordered structures is governed by specific, non-covalent interactions. nih.govfrontiersin.org In the case of this compound, its propeller-like shape and the presence of multiple aromatic rings create possibilities for intricate packing arrangements in the solid state. The primary interactions dictating the supramolecular structure would be:
π-π Stacking: Interactions between the phenyl and tolyl rings of adjacent molecules.
C-H···π Interactions: The hydrogen atoms of the methyl groups or the aromatic rings can interact with the electron-rich π-systems of neighboring molecules.
These weak interactions collectively guide the molecules to assemble into a stable crystal lattice. mdpi.com The specific arrangement would aim to maximize favorable van der Waals contacts while minimizing steric repulsion between the bulky tolyl groups. Similar tetraarylsilane molecules are known to form stable, ordered crystalline structures. cnr.it
Stimuli-responsive polymers are "smart" materials that change their properties in response to external triggers like temperature, pH, light, or mechanical force. jchemrev.comrsc.orgmdpi.com The incorporation of bulky, rigid organosilicon moieties, such as a derivative of this compound, into a polymer's side chain can lead to responsive behaviors.
While direct research on polymers functionalized with this compound is limited, the principles can be inferred. Attaching such a bulky group to a polymer backbone would:
Increase Rigidity and Thermal Stability: The rigid nature of the silyl (B83357) group would restrict chain motion, leading to a higher glass transition temperature (Tg).
Influence Solubility: The hydrophobic nature and bulkiness of the substituent would significantly affect the polymer's solubility in various solvents.
Create Mechano-responsive Properties: The presence of a labile Si-C bond could potentially be exploited. Mechanical force applied to the polymer could lead to bond scission and a change in material properties, such as color or fluorescence.
Induce Host-Guest Capabilities: The cavities formed by the bulky side groups could potentially encapsulate small guest molecules, with release being triggered by an external stimulus. nih.gov
Organosilicon materials, in general, are considered excellent candidates for creating stimuli-responsive systems due to the tunability of their organic components and the unique properties of the silicon atom. jchemrev.commdpi.com
Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. wikipedia.orgslideshare.net The formation of these complexes relies on molecular recognition, driven by non-covalent interactions and shape complementarity between the host and guest.
This compound, with its defined three-dimensional shape and hydrophobic clefts formed between the m-tolyl groups, is a potential candidate for a molecular host. The propeller-like arrangement of the aryl rings creates cavities that might be suitable for binding small, complementary guest molecules. Tetraarylsilanes have been explored as core structures in more complex host systems. mdpi.com While simple tetraarylsilanes are not classic "cage" compounds, their derivatives can be designed to form more sophisticated host structures. For instance, functionalizing the tolyl rings with convergent binding sites could create a more defined cavity capable of selective guest encapsulation. nitschkegroup-cambridge.comrsc.org The encapsulation within such organosilicon hosts can stabilize reactive guests or alter their chemical properties. nitschkegroup-cambridge.com
| Host Type | Guest Binding Site | Potential Guests | Driving Force for Complexation |
| This compound | Interstitial spaces between tolyl groups | Small nonpolar solvents, gases | Van der Waals forces, Hydrophobic effect |
| Functionalized Tetraarylsilane | Pre-organized cavity with binding sites | Complementary organic molecules, ions | Hydrogen bonding, π-π stacking, electrostatic interactions |
| Organosilicon Polymer | Cavities formed by bulky side chains | Small molecules, drug molecules nih.gov | Multiple weak interactions, stimuli-induced release |
This table illustrates potential host-guest systems based on this compound and related structures.
Emerging Research Directions and Future Perspectives
Advanced Analytical Techniques for in situ Monitoring of Organosilane Reactions
The precise control and optimization of chemical reactions involving organosilanes like Phenyltri-m-tolylsilane are critical for improving yields, minimizing byproducts, and ensuring product quality. Traditional ex situ analytical methods often fall short in providing real-time data. Consequently, the development and application of advanced in situ monitoring techniques are paramount.
Recent studies have demonstrated the power of various spectroscopic and spectrometric methods for real-time analysis of organosilane reactions. For instance, in the synthesis and application of related triarylsilanols as catalysts, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) have been employed to monitor catalyst integrity and decomposition. acs.org Such methods allow for the quantitative observation of intermediates and byproducts, offering deep mechanistic insights. nih.gov
The application of in-situ techniques for reactions involving this compound could be particularly insightful. For example, during its synthesis via Grignard reactions or its conversion to other functionalized silanes, real-time monitoring could elucidate reaction kinetics and mechanisms in unprecedented detail.
Key In-situ Analytical Techniques for Organosilane Reactions:
| Technique | Information Provided | Potential Application for this compound |
| NMR Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si) | Real-time tracking of reactant consumption, intermediate formation, and product generation; catalyst stability. acs.orgnih.gov | Monitoring the synthesis of this compound and its subsequent functionalization reactions. |
| FT-IR/NIR Spectroscopy | Monitoring changes in functional groups, enabling tracking of hydrolysis and condensation reactions in sol-gel processes. researchgate.netnih.gov | Real-time analysis of reactions involving the Si-C bonds or aromatic groups of the molecule. |
| Mass Spectrometry (e.g., PSI-ESI-MS) | Identification and monitoring of catalytic intermediates and reaction byproducts in real-time. nih.gov | Elucidating complex reaction pathways and identifying transient species in catalytic cycles involving this compound derivatives. |
| Dynamic Light Scattering (DLS) | In-situ monitoring of particle size evolution during sol formation in condensation reactions. nih.gov | Studying the formation of nanoparticles or colloids from this compound precursors. |
| X-ray Photoelectron Spectroscopy (XPS) | Quantification of surface functional group densities on modified substrates. sigmaaldrich.com | Characterizing surfaces functionalized with this compound or its derivatives. |
The data from these techniques can be used to build kinetic models and optimize reaction conditions, leading to more efficient and controlled synthetic processes for this compound and its derivatives.
Integration of Artificial Intelligence and Machine Learning in Organosilicon Chemistry Research
While specific AI/ML studies on this compound are not yet prevalent, the methodologies are broadly applicable. For instance, ML models can be trained on large datasets of organosilicon compounds to predict properties such as thermal stability, solubility, and reactivity. utexas.edumdpi.com This predictive capability can guide the synthesis of novel derivatives of this compound with tailored functionalities.
Potential AI and ML Applications in this compound Research:
| Application Area | AI/ML Approach | Potential Impact |
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models, Neural Networks. utexas.edumdpi.com | Rapidly screen virtual libraries of this compound derivatives for desired physical and chemical properties. |
| Reaction Optimization | Algorithms for automated reaction condition screening and optimization. mdpi.com | Efficiently identify optimal temperature, pressure, catalyst, and solvent for the synthesis of this compound. |
| Retrosynthesis Planning | AI-powered tools to design synthetic routes to complex molecules. researchgate.net | Propose novel and efficient synthetic pathways to this compound and its derivatives. |
| Data Analysis from High-Throughput Experiments | ML algorithms to analyze large datasets from in-situ monitoring and other experiments. | Extract meaningful patterns and correlations from complex experimental data to deepen mechanistic understanding. |
The integration of AI and ML with automated synthesis platforms represents a paradigm shift towards "intelligent laboratories" where the design-build-test-learn cycle is significantly accelerated. mdpi.com This approach could revolutionize the exploration of the chemical space around this compound.
Bio-inspired Approaches for Organosilicon Synthesis and Application
Nature, a master of complex molecular synthesis, offers a wealth of inspiration for developing novel and sustainable chemical processes. Bio-inspired catalysis and synthesis are gaining traction in organosilicon chemistry, aiming to mimic the efficiency and selectivity of enzymes.
Although no natural enzymes are known to synthesize organosilicon compounds with Si-C bonds, researchers have successfully engineered enzymes to catalyze such transformations. This opens up the possibility of developing biocatalytic routes for the synthesis of this compound and its analogues under mild conditions. Furthermore, bio-inspired approaches are being used to create structured silicon-based materials.
A notable area of research is the bio-inspired iron-catalyzed oxidation of Si-H bonds to form organosilanols, which are valuable synthetic intermediates. While this compound lacks a Si-H bond, this research highlights the potential of using bio-inspired catalysts for selective transformations of organosilanes. The flexible frameworks of some organosilicon compounds are even being compared to the adaptability of enzymes.
Future research could explore the enzymatic or biomimetic synthesis of precursors to this compound or the functionalization of the tolyl groups using biocatalytic methods. This could lead to more environmentally friendly and selective synthetic strategies.
Sustainable Development in the Organosilane Industry
The chemical industry is increasingly focusing on sustainable development, driven by environmental regulations and consumer demand. For the organosilane industry, this translates to developing greener manufacturing processes, reducing waste, and improving the lifecycle impact of their products.
The principles of green chemistry are central to the sustainable production of organosilanes. This includes the use of renewable feedstocks, energy-efficient processes, and the design of safer chemicals. For a compound like this compound, sustainability improvements could focus on several areas:
Greener Synthesis Routes: Exploring alternative synthetic methods that avoid hazardous reagents or solvents and minimize energy consumption. The vapor phase condensation method, for example, is noted for its potential for continuous production but faces challenges in yield that could be addressed through further research.
Catalyst Development: Designing highly efficient and recyclable catalysts for its synthesis can significantly reduce waste and improve atom economy.
Circular Economy: Investigating the potential for recycling or upcycling waste streams from the production and use of this compound-containing materials.
Companies in the silane (B1218182) sector are committing to sustainable practices by implementing environmental management systems, reducing emissions, and investing in research and development for greener products. The European Chemical Industry Council (Cefic) provides guidance on Safe and Sustainable-by-Design (SSbD) principles to encourage innovation in this direction. As the global demand for silanes in sectors like construction and automotive grows, the focus on sustainable production will become even more critical.
Conclusion and Outlook
Summary of Key Research Contributions
Phenyltri-m-tolylsilane and related triarylsilane compounds have garnered interest in various fields of chemical research, primarily due to their unique structural and electronic properties. Research has highlighted their utility as catalysts and as components in materials for organic electronics.
One of the significant contributions of research into triarylsilanes is in the field of catalysis. Specifically, triarylsilanols, derived from compounds like this compound, have been identified as effective catalysts for the direct amidation of carboxylic acids. acs.org Studies have shown that electronically differentiated triarylsilanols, such as tris(p-haloaryl)silanols, exhibit higher activity than the parent triarylsilanol. acs.org The mechanism is proposed to involve the formation of a triaryl silyl (B83357) ester as a putative intermediate. acs.org
In the realm of materials science, this compound and its isomers are recognized as important components in the development of organic light-emitting diodes (OLEDs). They are often used as host materials in the emissive layer of these devices. The bulky nature of the tolyl groups can provide steric hindrance, which helps to prevent aggregation of dopant molecules and improve the efficiency and stability of the OLED.
Furthermore, organosilanes, the broader class of compounds to which this compound belongs, are crucial in metal-catalyzed, enantioselective reductions. researchgate.net The ability to modify the steric and electronic properties of the organosilane reductant is a key factor in the success of these chemical transformations. researchgate.net While specific research on this compound in this exact application is not extensively detailed in the provided results, the foundational knowledge of organosilane chemistry suggests its potential in this area.
The synthesis of this compound has also been a subject of study, with methods reported for its preparation. acs.org These synthetic routes are crucial for making the compound and its derivatives available for further research and application development.
Future Research Trajectories for this compound and Related Systems
Future research on this compound and its analogues is expected to follow several promising trajectories, building upon the existing foundation of knowledge and addressing the current challenges.
A primary focus will likely be on the rational design and synthesis of novel triarylsilane derivatives with tailored properties. By systematically modifying the substituents on the phenyl and tolyl rings, researchers can fine-tune the electronic and steric characteristics of the molecules. This could lead to the development of more active and selective catalysts for a broader range of chemical transformations.
In the field of organic electronics, future work will likely involve the synthesis and evaluation of new silane-based host materials for next-generation OLEDs. The goal will be to achieve higher efficiencies, longer lifetimes, and improved color purity. This will require a deeper understanding of the structure-property relationships that govern charge transport, energy transfer, and material stability in the solid state. The exploration of these materials in other organic electronic devices, such as OPVs and OFETs, is also a promising avenue for future research. researchgate.net
Another important research direction will be the development of more sophisticated characterization techniques to probe the structure and dynamics of these materials at the molecular level. This could include advanced spectroscopic and microscopic methods to study catalyst-substrate interactions, charge carrier dynamics in thin films, and the morphology of material blends.
Furthermore, computational modeling and theoretical studies will play an increasingly important role in guiding the design of new materials and in understanding the fundamental processes that govern their behavior. Density functional theory (DFT) and other computational methods can be used to predict the electronic properties of new molecules, model reaction mechanisms, and simulate the behavior of materials in electronic devices.
Finally, there is potential for exploring the applications of this compound and related compounds in other areas, such as in the development of new polymers, as additives in fuel compositions, or in the creation of novel hybrid organic-inorganic materials. google.comresearchgate.net
Q & A
Basic Research Questions
Q. What established methods ensure reproducible synthesis of Phenyltri-m-tolylsilane, and how can side products be minimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between chlorosilanes and aryl Grignard reagents. To ensure reproducibility, document reaction parameters (temperature, solvent purity, stoichiometry) and employ inert atmosphere conditions (e.g., argon) to prevent oxidation . For minimizing side products, use column chromatography with silica gel (60–120 mesh) and monitor reaction progress via thin-layer chromatography (TLC). Report retention factors () and solvent systems in the experimental section to enable replication .
Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent arrangement and silicon bonding environments. Compare chemical shifts with literature data for analogous silanes .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify Si-C and Si-Ph stretching vibrations (450–550 cm) and aromatic C-H stretches (3000–3100 cm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks () and isotopic patterns.
- Purity : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the thermal stability of this compound under oxidative conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Conduct TGA under nitrogen and air atmospheres (heating rate: 10°C/min) to compare decomposition profiles.
- Differential Scanning Calorimetry (DSC) : Measure phase transitions and exothermic/endothermic events.
- Post-Analysis : Characterize residues via X-ray diffraction (XRD) or Raman spectroscopy to identify degradation products. Control variables include sample mass (5–10 mg) and gas flow rates (50 mL/min) .
Q. What strategies resolve contradictions in reported -NMR chemical shifts for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare data across solvents (CDCl, DMSO-d) and concentrations. Use internal standards (e.g., tetramethylsilane) for calibration.
- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict shifts and validate experimental observations.
- Collaborative Studies : Replicate experiments in independent labs to isolate instrument-specific artifacts .
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model ligand-exchange dynamics using software like Gaussian or ORCA. Focus on transition states and activation energies.
- Electrostatic Potential Maps : Generate maps to identify nucleophilic/electrophilic sites.
- Benchmarking : Validate predictions with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .
Guidelines for Research Design
- Feasibility : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope experiments .
- Data Integrity : Use triplicate measurements and report standard deviations. Archive raw data in supplementary materials .
- Ethical Compliance : Disclose synthetic hazards (e.g., pyrophoric reagents) and obtain institutional review for safety protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
